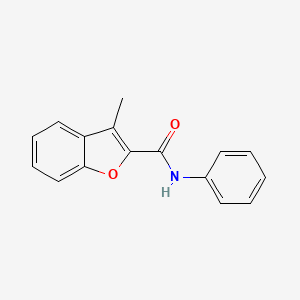

3-methyl-N-phenyl-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-N-phenyl-1-benzofuran-2-carboxamide: Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Wirkmechanismus

Target of Action

The primary targets of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide are sigma receptors . Sigma receptors are a class of proteins that are ubiquitous in nature and have been shown to play a crucial role in various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

This compound interacts with its targets by inhibiting the rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This interaction results in a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Biochemical Pathways

The compound affects the biochemical pathways related to the regulation of sodium ion influx in atrial and myocardial conduction fibers . The downstream effects of this interaction include the reduction of sinus node autonomy and the slowing down of conduction velocity .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of rapid sodium ion influx in atrial and myocardial conduction fibers . This results in a slowing down of conduction velocity and a reduction in sinus node autonomy . These effects are beneficial in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Biochemische Analyse

Biochemical Properties

Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

Molecular Mechanism

Benzofuran derivatives have been reported to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been synthesized and characterized in recent years .

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities .

Metabolic Pathways

Benzofuran derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzofuran derivatives are known to interact with various compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding synthetic routes that minimize side reactions. Proton quantum tunneling has been utilized to construct benzofuran rings with fewer side reactions and higher yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrobenzofuran derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its anti-tumor, antibacterial, and anti-viral properties, making it a candidate for drug development .

Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other materials. Their stability and reactivity make them valuable in various manufacturing processes .

Vergleich Mit ähnlichen Verbindungen

- 3-methylbenzofuran-2-carboxylic acid

- N-phenylbenzofuran-2-carboxamide

- 3-aryl-1-benzofuran-2-yl-2-propanones

Comparison: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring with a carboxamide group. This structure imparts distinct biological activities and reactivity patterns compared to other benzofuran derivatives. For example, the presence of the carboxamide group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets .

Biologische Aktivität

3-Methyl-N-phenyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H13NO2. Its structure features a benzofuran core with a methyl group at the 3-position and a phenyl group attached to the nitrogen atom of the carboxamide functional group. This unique configuration contributes to its distinct biological properties.

Target Receptors:

The primary target of this compound is the sigma receptor, which plays a crucial role in various physiological processes.

Mode of Action:

The compound interacts with its targets by inhibiting sodium ion influx in atrial and myocardial conduction fibers. This action leads to a reduction in conduction velocity and decreases sinus node autonomy, which can have implications for cardiac function.

Biochemical Pathways:

The compound affects pathways related to sodium ion regulation in cardiac tissues. It has been shown to influence various enzymes and proteins, demonstrating its potential as a modulator of cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, including:

- Leukemia

- Prostate cancer

- Colorectal cancer

- Renal cell carcinoma

The compound's mechanism involves binding interactions with biomolecules, enzyme inhibition, and alterations in gene expression .

Case Studies

A study conducted on benzofuran derivatives demonstrated that introducing a methyl group at the C–3 position significantly increased antiproliferative activity against various cell lines. Specifically, compounds with this modification exhibited up to four times greater potency compared to their unsubstituted counterparts .

Another investigation highlighted that certain benzofuran derivatives could inhibit tubulin polymerization, leading to apoptosis in cancer cells. The results showed that treated cells exhibited increased nuclear condensation and caspase-3 activation, indicating effective induction of programmed cell death .

Dosage Effects

In animal models, benzofuran derivatives have shown a wide range of biological activities depending on dosage. The effective concentration for inducing cytotoxic effects varies across different studies but often falls within low micromolar ranges, suggesting high potency .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzofuran core with methyl and phenyl groups | Significant cytotoxicity against various cancer cell lines |

| 5-Bromo-3-methyl-N-phenyl-1-benzofuran-2-carboxamide | Similar structure with bromine substitution | Enhanced antibacterial properties compared to non-brominated variants |

| 3-Methylbenzofuran-2-carboxylic acid | Lacks phenyl group | Different biological activity profile due to structural differences |

This table illustrates how the unique combination of substituents in this compound imparts distinct biological activities compared to other benzofuran derivatives.

Eigenschaften

IUPAC Name |

3-methyl-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUCUJKXPKIWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.